4-异丙基-5-噻吩-2-基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

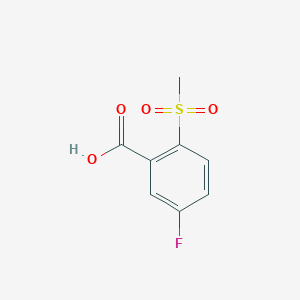

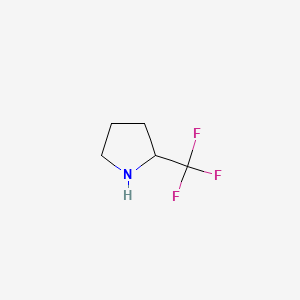

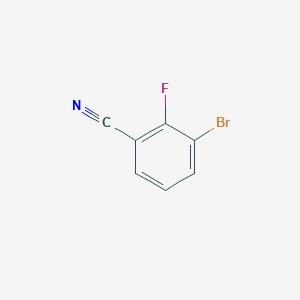

The compound "4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is found in many compounds with diverse biological activities. The presence of the isopropyl group and the thienyl substituent suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity .

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a related compound, 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, was achieved through a four-step procedure starting from methyl 4-isopropylbenzoate. This process included the formation of a hydrazide, reaction with carbon disulfide in a basic medium to afford a potassium salt, and cyclization to the key triazole intermediate. The final products, such as 6-aryl-3-(4-isopropylphenyl)triazolo[3,4-b][1,3,4]thiadiazoles, were obtained by reacting the triazole intermediate with various aromatic acids in phosphorus oxychloride (POCl3) media .

Molecular Structure Analysis

Triazole derivatives exhibit interesting structural features, including the possibility of tautomerism between thiol and thione forms. Density Functional Theory (DFT) calculations can be used to predict the most stable tautomeric form, as demonstrated in studies of similar compounds. For example, the thione tautomer of a phenyl-substituted triazole was supported by X-ray single crystal measurements and DFT-optimized structures . The molecular structure is further characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR, which provide insights into the electronic and structural properties of the molecule .

Chemical Reactions Analysis

The triazole core is known to participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. The presence of the thiol group in the triazole ring makes it a potential site for reactions such as alkylation or oxidation. Additionally, the triazole ring itself can engage in reactions with electrophiles or nucleophiles, depending on the substitution pattern and the presence of activating or deactivating groups .

Physical and Chemical Properties Analysis

Triazole derivatives generally have distinct physical and chemical properties that can be characterized by a variety of techniques. The melting point, solubility, and stability of the compound can be determined experimentally. Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), can provide additional information on the electronic structure, which influences the chemical reactivity and potential biological activity of the compound. The molecular electrostatic potential surface can be used to predict sites of chemical reactivity, while spectroscopic data can be correlated with structural features .

科学研究应用

合成和烷基化

已经研究了4-异丙基-5-噻吩-2-基-4H-1,2,4-三唑-3-硫醇及其衍生物在合成和烷基化过程中的应用。对类似化合物的研究,如5-(3-氯苯并[b]噻吩-2-基)-4H-1,2,4-三唑-3-硫醇,表明在各种碱性条件和微波辐射下进行选择性S-烷基化,有助于异环化学和合成方法领域 (Ashry et al., 2006)。

抗菌活性

与4-异丙基-5-噻吩-2-基-4H-1,2,4-三唑-3-硫醇结构相关的化合物已被研究其抗菌活性。例如,5-(呋喃-2-基)-4-氨基-1,2,4-三唑-3-硫醇的衍生物显示出对各种细菌菌株的中等抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Danilchenko & Parchenko, 2017)。

双酰环核苷类似物的合成

涉及类似于4-异丙基-5-噻吩-2-基-4H-1,2,4-三唑-3-硫醇的化合物,如5-(3-氯苯并[b]噻吩-2-基)-4H-1,2,4-三唑-3-硫醇,已在常规和微波方法下进行研究。这项研究有助于开发核苷类似物,这在药物化学中非常重要 (Aouad et al., 2013)。

缓蚀

类似于4-异丙基-5-噻吩-2-基-4H-1,2,4-三唑-3-硫醇的1,2,4-三唑衍生物已被研究作为缓蚀剂。例如,从1,2,4-三唑衍生的某些席夫碱在酸性溶液中显示出作为轻钢的缓蚀剂的有希望的结果,展示了这些化合物在工业应用中的潜力 (Ansari et al., 2014)。

属性

IUPAC Name |

4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECBPIBGHFCASY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396116 |

Source

|

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-77-3 |

Source

|

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)